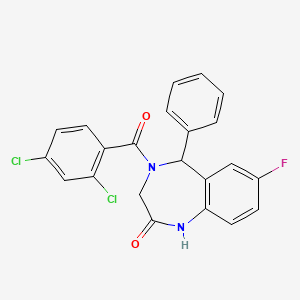

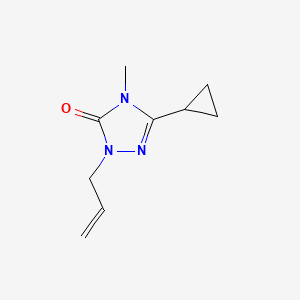

![molecular formula C20H14N4O3 B2716380 N-[4-(1H-苯并咪唑-2-基)苯基]-4-硝基苯甲酰胺 CAS No. 98806-54-3](/img/structure/B2716380.png)

N-[4-(1H-苯并咪唑-2-基)苯基]-4-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide” is a chemical compound that belongs to the benzimidazole family . Benzimidazole compounds are known for their diverse biological activities and clinical applications . They are often used in the development of new drugs due to their well-known applications and interesting biological activity profile .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . In one study, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .Molecular Structure Analysis

Benzimidazole derivatives have a planar molecular structure . The benzimidazole core is planar and stabilized by π-π interactions and hydrogen bonds . The X-ray diffraction technique is a powerful method for determining the relative atomic positions in a molecular structure .Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For instance, the reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be determined using various spectroscopic techniques. For instance, the structure of synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .科学研究应用

药物化学和药物开发

-

药物化学中的硝基咪唑衍生物: 硝基咪唑因其独特的结构特征,在药物开发中的潜力已得到广泛研究。这些化合物在治疗一系列疾病(包括癌症、细菌、真菌、寄生虫感染等)中显示出有希望的应用。它们是合成化学药物、诊断和病理探针的基础,展示了药物化学的多功能性 (李等人,2018)。

-

甲硝唑偶联物: 甲硝唑及其衍生物因其广泛的生物活性而受到探索,包括抗菌、抗癌、抗糖尿病和抗炎特性。对甲硝唑偶联物的合成、构效关系 (SAR) 和生物活性的研究突出了它们在药物化学中的潜力,为新药发现提供了见解 (帕特尔等人,2020)。

-

苯并咪唑驱虫药的抗肿瘤潜力: 由于苯并咪唑驱虫药在破坏微管聚合和诱导细胞凋亡等机制中重新用于癌症治疗而受到关注。这些化合物已显示出对对常规疗法产生抗性的癌细胞的疗效,将它们定位为癌症治疗中的潜在佐剂 (孙等人,2020)。

环境研究

- 尼替西酮的降解过程: 对硝基苯甲酰胺衍生物尼替西酮 (NTBC) 降解的研究揭示了其在不同条件下的环境影响和稳定性。这项研究为此类化合物的环境行为提供了至关重要的见解,有助于更好地了解其生命周期和潜在风险 (Barchańska 等人,2019)。

材料科学

- 光电材料: 与苯并咪唑化合物相关的喹唑啉和嘧啶衍生物已因其在光电材料中的应用而受到研究。这些化合物是发光材料、光电转换元件和有机发光二极管 (OLED) 开发的组成部分,展示了苯并咪唑衍生物在材料科学中的多功能性 (Lipunova 等人,2018)。

作用机制

The mechanism of action of benzimidazole derivatives is diverse and depends on their chemical structure. They have been found to exhibit various types of biological activity, such as anticancer , anti-HIV , anticonvulsant , antimalarial , anti-inflammatory , enzymatic inhibition , antiviral , antioxidant , antifungal , and antibacterial activities.

未来方向

属性

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O3/c25-20(14-7-11-16(12-8-14)24(26)27)21-15-9-5-13(6-10-15)19-22-17-3-1-2-4-18(17)23-19/h1-12H,(H,21,25)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSCJGVAPPOKNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

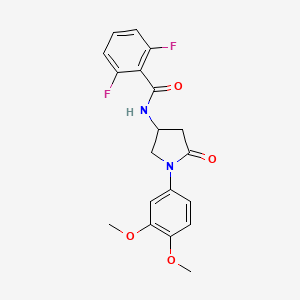

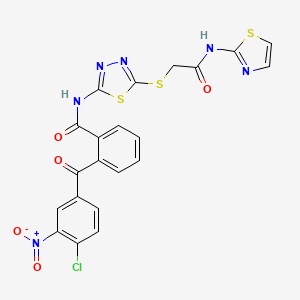

![4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)butanamide](/img/no-structure.png)

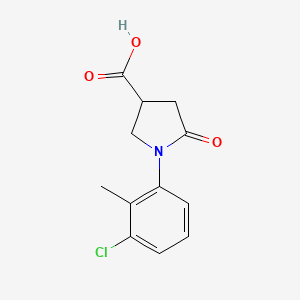

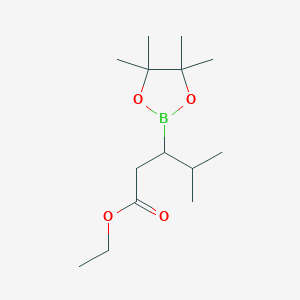

![5-(4-fluorophenyl)-3-(pyridin-4-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2716303.png)

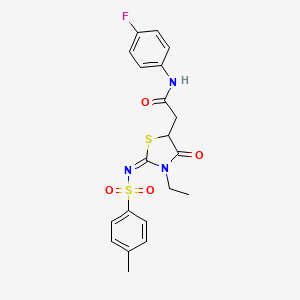

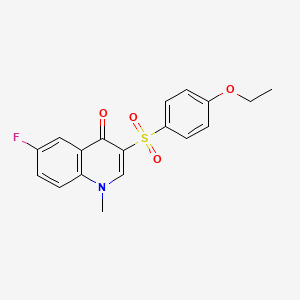

![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-chlorophenyl)ethanediamide](/img/structure/B2716305.png)

![N-[3-[3-(4-methoxyphenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2716307.png)

![1-(3-chloro-4-methylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2716317.png)

![2-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B2716318.png)